Bisphenol A ethoxylate dimethacrylate

Description

Properties

IUPAC Name |

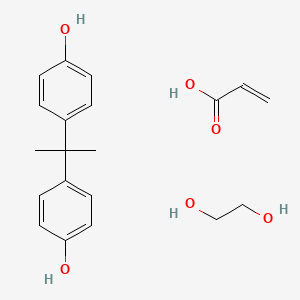

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C3H4O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3(4)5;3-1-2-4/h3-10,16-17H,1-2H3;2H,1H2,(H,4,5);3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGARWRTUWINPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Ethoxylated bis-phenol A dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41637-38-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bisphenol A Ethoxylate Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a difunctional methacrylic monomer widely utilized in the formulation of polymers, particularly in dental restorative materials, adhesives, and coatings.[1][2] Its popularity stems from a combination of desirable properties, including high reactivity in free-radical polymerization, low volatility, and the ability to form highly cross-linked, durable polymer networks.[2][3] The ethoxylated bisphenol A backbone provides rigidity and thermal stability, while the terminal methacrylate (B99206) groups are readily polymerizable.[4][5] The length of the ethoxy chains can be varied to tailor properties such as viscosity, flexibility, and hydrophilicity.[6] This guide provides a comprehensive overview of the chemical and physical properties of Bis-EMA, detailed experimental protocols for their determination, and a discussion of its reactivity.

Chemical and Physical Properties

The properties of this compound can vary depending on the degree of ethoxylation and the presence of isomers. The data presented below is a summary of values found in various technical data sheets and safety information.

| Property | Value | Source(s) |

| Synonyms | 2,2-Bis(4-methacryloxypolyethoxyphenyl)propane, Bisphenol A-ethylene oxide adduct dimethacrylate, Ethoxylated bisphenol A dimethacrylate | [7] |

| CAS Number | 41637-38-1 | [7] |

| Molecular Formula | [H2C=C(CH3)CO2(CH2CH2O)nC6H4-4-]2C(CH3)2 | [7] |

| Appearance | Colorless to yellowish liquid | [8][9] |

| Density | 1.110 - 1.121 g/mL at 25 °C | [8][10] |

| Refractive Index | n20/D 1.532 - 1.5424 | [8][11] |

| Viscosity | 500 - 1300 cps at 25 °C | [6][8] |

| Flash Point | >110 °C (>230 °F) | [8][10] |

| Boiling Point | > 290 °C (decomposition) | [12] |

| Melting Point | Not available | [10] |

| Water Solubility | Negligible to slightly soluble | [10][13] |

| Inhibitor | Typically contains MEHQ (monomethyl ether hydroquinone) at 100-350 ppm to prevent spontaneous polymerization | [7][8] |

Reactivity and Polymerization

This compound is primarily used for its ability to undergo free-radical polymerization.[2] The two terminal methacrylate groups allow for cross-linking, forming a rigid, three-dimensional polymer network.[6] This polymerization can be initiated by heat, light (photopolymerization), or chemical initiators.[14]

In dental applications, Bis-EMA is a key component of resin-based composites, where it is often co-polymerized with other monomers like triethylene glycol dimethacrylate (TEGDMA) and bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA).[15] The polymerization is typically initiated by a photoinitiator system, such as camphorquinone, upon exposure to blue light.[15] The rate and extent of polymerization are influenced by factors such as the initiator concentration, light intensity, and the viscosity of the resin mixture.[14]

Experimental Protocols

The following are detailed methodologies for determining the key chemical and physical properties of this compound.

Density Determination (Based on ASTM D4052)

Objective: To measure the density of liquid Bis-EMA using a digital density meter.

Apparatus:

-

Digital Density Meter: Capable of measuring density to ±0.0001 g/cm³.

-

Temperature-controlled sample cell (U-tube).

-

Syringes for manual sample injection or an automated sample injection system.

-

Cleaning solvents (e.g., acetone, ethanol).

-

Dry air or nitrogen for drying the sample cell.

Procedure:

-

Calibration: Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water) at the desired measurement temperature (typically 25 °C).

-

Sample Preparation: Ensure the Bis-EMA sample is free of air bubbles and at the measurement temperature.

-

Sample Injection: Introduce approximately 1-2 mL of the Bis-EMA sample into the U-tube of the density meter using a syringe or automated system.[8]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[8] This frequency is then used to calculate the density.

-

Cleaning: After the measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen.

Refractive Index Determination (Based on ASTM D1218)

Objective: To measure the refractive index of liquid Bis-EMA.

Apparatus:

-

Abbe-type refractometer or a digital refractometer.

-

Constant temperature bath to maintain the prism temperature (typically 20 °C).

-

Light source (sodium D-line, 589.3 nm).

-

Lens tissue and cleaning solvents (e.g., ethanol, isopropanol).

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Temperature Control: Set the constant temperature bath to the desired measurement temperature and allow the refractometer prisms to equilibrate.

-

Sample Application: Apply a small drop of the Bis-EMA sample onto the surface of the lower prism.

-

Measurement (Abbe Refractometer): Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. Read the refractive index from the scale.

-

Measurement (Digital Refractometer): The instrument will automatically provide a digital readout of the refractive index.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after each measurement.

Viscosity Determination (Based on ASTM D2196)

Objective: To measure the viscosity of Bis-EMA using a rotational viscometer.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type).

-

A set of spindles appropriate for the expected viscosity range.

-

A sample container of specified dimensions.

-

Constant temperature bath to maintain the sample at the desired temperature (typically 25 °C).

Procedure:

-

Instrument Setup: Select a spindle and rotational speed appropriate for the viscosity of the Bis-EMA sample.

-

Sample Preparation: Place the Bis-EMA sample in the sample container and allow it to equilibrate to the measurement temperature in the constant temperature bath.

-

Measurement: Immerse the spindle into the sample to the marked depth. Start the viscometer and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading from the instrument display. The reading may be in centipoise (cP) or millipascal-seconds (mPa·s), which are equivalent.

-

Cleaning: Thoroughly clean the spindle and sample container after the measurement.

Visualizations

Caption: Synthesis of this compound.

Caption: Quality Control Workflow for Bis-EMA.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[16] It may also cause an allergic skin reaction.[16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

Storage: Store in a cool, dry, and well-ventilated place, away from heat, light, and sources of ignition.[16] It is sensitive to heat and light, which can cause polymerization.[16] The recommended storage temperature is typically between 2-8 °C.[7] Containers should be kept tightly closed.[16]

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

References

- 1. Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications | Pocket Dentistry [pocketdentistry.com]

- 2. arkema.com [arkema.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. nbinno.com [nbinno.com]

- 5. A New Determination Method of the Solubility Parameter of Polymer Based on AIE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Refractive Index ASTM D542 [intertek.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. matestlabs.com [matestlabs.com]

- 13. store.astm.org [store.astm.org]

- 14. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]

- 16. store.astm.org [store.astm.org]

Synthesis and Characterization of Bisphenol A Ethoxylate Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Bisphenol A ethoxylate dimethacrylate (Bis-EMA), a key monomer in various industrial applications, particularly in the formulation of dental composites and adhesives.[1][2][3] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data.

Introduction

This compound (Bis-EMA) is a dimethacrylate monomer valued for its combination of rigidity, conferred by the bisphenol A core, and flexibility, provided by the ethoxy chains.[4] This structure enhances its processability and performance in polymer systems. The degree of ethoxylation is a critical parameter that can be tailored to achieve desired properties in the final polymer.[4] Bis-EMA is a component of many resin-based dental sealants and composites.[3][5]

Synthesis of this compound

The synthesis of Bis-EMA is typically a two-step process:

-

Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene (B1197577) oxide to introduce ethoxy groups onto the phenolic hydroxyls. The average number of ethoxy units per molecule can be controlled by the reaction stoichiometry.

-

Esterification: The ethoxylated Bisphenol A is then esterified with methacrylic acid or its derivatives to form the final dimethacrylate monomer.[4]

Experimental Protocol: Synthesis

Step 1: Ethoxylation of Bisphenol A

-

Reactants: Bisphenol A (BPA), ethylene oxide, and a basic catalyst (e.g., sodium hydroxide).

-

Procedure:

-

In a pressure reactor, Bisphenol A is melted and the catalyst is added.

-

The reactor is purged with an inert gas (e.g., nitrogen).

-

Ethylene oxide is introduced into the reactor at a controlled rate and temperature (typically 120-180 °C) and pressure.

-

The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, which can be monitored by analyzing samples for their hydroxyl value.

-

The resulting ethoxylated bisphenol A is then neutralized and purified.

-

Step 2: Esterification with Methacrylic Acid

-

Reactants: Ethoxylated bisphenol A, methacrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), an entrainer (e.g., toluene), and a polymerization inhibitor (e.g., hydroquinone).

-

Procedure:

-

The ethoxylated bisphenol A, methacrylic acid, catalyst, entrainer, and inhibitor are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus.

-

The mixture is heated to reflux (typically 100-120 °C). The water formed during the esterification is removed azeotropically with the entrainer.

-

The reaction progress is monitored by measuring the amount of water collected or by techniques such as titration to determine the acid value.

-

Once the reaction is complete, the mixture is cooled.

-

The crude product is washed with a basic solution (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with water.

-

The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the final Bis-EMA product.

-

A potential alternative to direct esterification is transesterification of an alkyl methacrylate (B99206) with ethoxylated bisphenol A in the presence of a suitable catalyst.[6]

Synthesis Pathway

Caption: Synthesis pathway of Bis-EMA from Bisphenol A.

Characterization of this compound

The synthesized Bis-EMA should be thoroughly characterized to confirm its structure, purity, and properties.

Experimental Protocols: Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule and confirm the completion of the esterification reaction.

-

Sample Preparation: A thin film of the liquid Bis-EMA sample is placed between two KBr plates or directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumental Parameters:

-

Spectrometer: FTIR spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Expected Observations:

-

Disappearance of the broad O-H stretching band from the ethoxylated bisphenol A (around 3400 cm⁻¹).

-

Appearance of a strong C=O stretching band for the ester group (around 1720 cm⁻¹).[7]

-

Appearance of C=C stretching band for the methacrylate group (around 1637 cm⁻¹).[8][9]

-

Presence of C-O stretching bands for the ether and ester linkages (around 1100-1300 cm⁻¹).[8]

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of the Bis-EMA molecule and confirm its identity.

-

Sample Preparation: The Bis-EMA sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Expected ¹H NMR Signals:

-

Singlets for the methyl protons of the bisphenol A core (around 1.6 ppm).

-

Signals for the ethoxy protons (-O-CH₂-CH₂-O-) in the range of 3.5-4.5 ppm.

-

Signals for the aromatic protons of the bisphenol A core (around 6.8-7.2 ppm).

-

Singlets for the methyl protons of the methacrylate group (around 1.9 ppm).

-

Two singlets for the vinyl protons of the methacrylate group (around 5.5 and 6.1 ppm).

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃.

-

-

Expected ¹³C NMR Signals:

-

Signals for the carbons of the bisphenol A core, ethoxy groups, and methacrylate groups. The specific chemical shifts will depend on the exact structure and degree of ethoxylation.

-

3.1.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the Bis-EMA and to quantify any residual starting materials or by-products.

-

Sample Preparation: The Bis-EMA sample is dissolved in the mobile phase or a suitable solvent.

-

Instrumental Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid.[10][12]

-

Detector: UV detector set at a wavelength where the aromatic rings of Bis-EMA absorb (e.g., 230 nm).[13]

-

Column Temperature: Ambient or controlled (e.g., 40 °C).[13]

-

3.1.4. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile impurities. A derivatization step is often necessary for non-volatile compounds like Bis-EMA.

-

Sample Preparation: Silylation of the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[4]

-

Instrumental Parameters:

-

Column: A non-polar capillary column (e.g., HP-1 or ZB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[4][14]

-

Carrier Gas: Helium.[14]

-

Injector Temperature: 250-300 °C.[14]

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 100-130 °C and ramping up to 300-310 °C.[14][15]

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

-

Characterization Workflow

Caption: Workflow for the characterization of synthesized Bis-EMA.

Data Summary

The following tables summarize key quantitative data for this compound. Note that properties can vary depending on the average degree of ethoxylation.

Table 1: Physicochemical Properties of Bis-EMA

| Property | Value | Reference(s) |

| Molecular Weight | Varies with ethoxylation (e.g., ~540 g/mol for n≈2, ~1700 g/mol for n≈15) | [16][17] |

| Appearance | Colorless to light yellow liquid | [17] |

| Density (at 25 °C) | ~1.12 g/mL | [16] |

| Refractive Index (n20/D) | ~1.493 - 1.552 (varies with ethoxylation) | [16] |

| Viscosity | Varies significantly with ethoxylation and temperature | [18] |

| Water Solubility | Slightly soluble |

Table 2: Spectroscopic Data for Bis-EMA (Typical Values)

| Technique | Parameter | Characteristic Value(s) |

| FTIR | C=O stretch (ester) | ~1720 cm⁻¹ |

| C=C stretch (methacrylate) | ~1637 cm⁻¹ | |

| C-O stretch (ether/ester) | 1100-1300 cm⁻¹ | |

| ¹H NMR | Bisphenol A -C(CH₃)₂ | ~1.6 ppm |

| Methacrylate -CH₃ | ~1.9 ppm | |

| Ethoxy -CH₂- | 3.5-4.5 ppm | |

| Methacrylate =CH₂ | ~5.5, 6.1 ppm | |

| Aromatic protons | 6.8-7.2 ppm |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals working with this important monomer. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of Bis-EMA for its various applications.

References

- 1. bisphenol A dimethacrylate | C23H24O4 | CID 76739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aapco.org [aapco.org]

- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP3262129B1 - Method for producing isosorbide ethoxylate dimethacrylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Repository :: Login [comum.rcaap.pt]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 13. mdpi.com [mdpi.com]

- 14. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dl.ndl.go.jp [dl.ndl.go.jp]

- 16. This compound average Mn 1,700, EO/phenol 15, MEHQ 200ppm inhibitor 41637-38-1 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials [mdpi.com]

An In-depth Technical Guide to Ethoxylated Bisphenol A Dimethacrylate (CAS Number 41637-38-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and toxicological information for Ethoxylated Bisphenol A Dimethacrylate (EBPADMA), identified by CAS number 41637-38-1. EBPADMA is a monomer widely utilized in the formulation of polymers due to its excellent polymerization characteristics. This document summarizes key quantitative data in structured tables, outlines probable experimental methodologies based on standardized testing guidelines, and includes visualizations of its synthesis and toxicological assessment workflows to support research and development activities.

Chemical Identification and Properties

Ethoxylated Bisphenol A Dimethacrylate (EBPADMA) is a difunctional methacrylic monomer. The ethoxylation process enhances its flexibility and hydrophilicity compared to the unethoxylated Bisphenol A Dimethacrylate.[1] It is primarily used in free radical polymerization to form cross-linked polymers with high mechanical strength and durability.[1]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Ethoxylated Bisphenol A Dimethacrylate |

| CAS Number | 41637-38-1 |

| Synonyms | 2,2-Bis(4-methacryloxypolyethoxyphenyl)propane, Bisphenol A-ethylene oxide adduct dimethacrylate |

| Molecular Formula | [H2C=C(CH3)CO2(CH2CH2O)nC6H4-4-]2C(CH3)2 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Density | 1.12 g/mL at 25 °C | [4] |

| Boiling Point | > 250 °C (with polymerization) | [2] |

| Flash Point | 143 °C to 211 °C | [2][3] |

| Water Solubility | Low (0.0364 mg/L to 1.89 mg/L at 20°C) | [2][3] |

| Vapor Pressure | Very low (e.g., 0.000000117 Pa at 20°C) | [2][3] |

Synthesis Workflow

The synthesis of EBPADMA is generally achieved through a two-step process. The first step involves the ethoxylation of Bisphenol A, where ethylene (B1197577) oxide is reacted with Bisphenol A to add polyether chains. The degree of ethoxylation can be controlled to tailor the properties of the final monomer. The second step is the esterification of the ethoxylated Bisphenol A with methacrylic acid or its derivatives to produce the final dimethacrylate monomer.[5]

References

Understanding the role of ethoxylation in Bisphenol A dimethacrylate.

An In-Depth Technical Guide to the Role of Ethoxylation in Bisphenol A Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A dimethacrylate (Bis-DMA) and its widely studied analog, Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), are foundational monomers in the development of polymer-based materials for medical and dental applications. However, their inherent properties, such as high viscosity and potential for cytotoxicity due to incomplete polymerization, present significant challenges. Ethoxylation, a chemical modification process that introduces ethylene (B1197577) oxide units into the Bisphenol A backbone, fundamentally alters the monomer's characteristics. This guide provides a comprehensive technical overview of the role of ethoxylation, transforming Bis-GMA into ethoxylated Bisphenol A dimethacrylate (Bis-EMA). This modification leads to a monomer with significantly lower viscosity, reduced water sorption, decreased polymerization shrinkage, and a higher degree of conversion. Consequently, these improvements result in materials with enhanced mechanical stability and biocompatibility, making Bis-EMA a superior alternative for high-performance applications.

The Chemical Basis of Ethoxylation

The primary difference between Bis-GMA and its ethoxylated counterpart, Bis-EMA, lies in the replacement of the pendant hydroxyl (-OH) groups on the Bis-GMA backbone with flexible ethoxy (-O-CH₂-CH₂) chains. Bis-GMA's high viscosity (ranging from 700 to 1200 Pa·s) is a direct result of strong intermolecular hydrogen bonding between these hydroxyl groups.[1] This high viscosity necessitates the use of low-viscosity diluents, which can compromise the final properties of the polymer.

The ethoxylation process eliminates these hydroxyl groups, thereby removing the capacity for strong hydrogen bonding. This structural alteration is the key to the dramatically improved handling and performance characteristics of Bis-EMA.[1]

Figure 1: Chemical modification from Bis-GMA to Bis-EMA via ethoxylation.

Impact of Ethoxylation on Physicochemical Properties

The removal of hydroxyl groups initiates a cascade of beneficial changes in the monomer's properties, enhancing its performance as a matrix for composite materials. Ethoxylation leads to a more hydrophobic and flexible molecule.[2]

Figure 2: Logical workflow of property improvements resulting from ethoxylation.

Viscosity

Ethoxylation dramatically reduces the monomer's viscosity. Pure Bis-GMA has a viscosity of approximately 700-910 Pa·s, whereas pure Bis-EMA has a viscosity of around 3 Pa·s.[3][4] This substantial reduction allows for higher filler loading in composite formulations without the need for potentially problematic diluent monomers like TEGDMA, which can increase water sorption and polymerization shrinkage.[1]

Polymerization Characteristics

-

Degree of Conversion (DC): The lower viscosity and increased flexibility of Bis-EMA allow for greater mobility of molecules during polymerization.[2] This facilitates a more complete reaction, resulting in a higher degree of conversion of the methacrylate (B99206) double bonds. Studies have shown that Bis-EMA homopolymers can achieve a DC of around 50%, a significant increase compared to the approximately 35% DC for Bis-GMA homopolymers.[5] A higher DC is critical for achieving optimal mechanical properties and enhancing biocompatibility by minimizing residual unreacted monomers.[5]

-

Polymerization Shrinkage: Volumetric shrinkage during polymerization is a major cause of stress at the material interface, potentially leading to failure. Because of its larger molecular volume and more rigid structure, Bis-EMA-based resins generally exhibit lower polymerization shrinkage compared to those based on Bis-GMA and diluents.[6][7] For example, one study found a resin with 56wt% Bis-GMA, 24wt% Bis-EMA, and 20wt% TEGDMA had an optimal shrinkage value of 4.73%.[6]

Water Sorption and Solubility

The replacement of hydrophilic hydroxyl groups with hydrophobic ethoxy groups significantly reduces the affinity of the polymer matrix for water.[2] Consequently, materials based on Bis-EMA exhibit lower water sorption and solubility.[5][8] Pure Bis-EMA polymers show water sorption as low as 1.79 wt%, while Bis-GMA polymers can absorb significantly more.[8] This property is crucial for the long-term stability and durability of the material in aqueous environments, preventing hydrolytic degradation and swelling.

Quantitative Data Presentation

The following tables summarize the key quantitative differences between Bis-GMA and Bis-EMA based on data from peer-reviewed literature. Note that absolute values can vary based on specific experimental conditions, co-monomer ratios, and analytical techniques.

Table 1: Comparison of Monomer Viscosity

| Monomer | Viscosity (Pa·s) | Temperature (°C) | Source |

|---|---|---|---|

| Bis-GMA | ~700 | Not Specified | [3] |

| Bis-GMA | 910 | ~22 | [4][9] |

| Bis-GMA | 566.1 | 25 | [9] |

| Bis-EMA | ~3 | Not Specified |[3] |

Table 2: Comparison of Polymerization Characteristics of Homopolymers

| Property | Bis-GMA | Bis-EMA | Source |

|---|---|---|---|

| Degree of Conversion (DC) at 24h (%) | 35.3 (± 1.2) | 50.1 (± 2.0) | [5] |

| Volumetric Shrinkage (%)* | ~5.2 | Not specified (pure) |[1] |

*Data for pure monomer shrinkage is limited; values are often reported for co-monomer mixtures.

Table 3: Comparison of Water Sorption and Solubility of Homopolymers

| Property | Bis-GMA | Bis-EMA | Source |

|---|---|---|---|

| Water Sorption (wt%) | Higher than Bis-EMA | 1.79 | [8] |

| Water Sorption (µg/mm³) | 40.5 (± 0.9) | 18.0 (± 1.1) | [5] |

| Water Solubility (µg/mm³) | 1.3 (± 0.2) | 0.4 (± 0.1) |[5] |

Biocompatibility and Cytotoxicity

The biocompatibility of resin-based materials is largely determined by the quantity and type of substances that leach out, primarily unreacted monomers.[10] Because ethoxylation leads to a higher degree of conversion, Bis-EMA-based polymers have a more stable and complete network structure, which reduces the amount of leached residual monomer.

Leached Bis-GMA is known to be cytotoxic to various cell types, including human gingival fibroblasts and pulp cells.[11][12] The primary mechanism of this toxicity involves the induction of oxidative stress and apoptosis. Studies have shown that Bis-GMA can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[12]

Figure 3: Signaling pathway for Bis-GMA-induced apoptosis in cells.

By improving the degree of conversion and reducing leaching, ethoxylation serves as a critical strategy to enhance the biocompatibility of Bisphenol A-based dimethacrylate resins. Furthermore, ethoxylated Bis-GMA has been shown to degrade to a lesser degree in the presence of enzymes like cholesterol esterase compared to Bis-GMA.[11]

Experimental Protocols

Synthesis of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)

The synthesis of Bis-EMA is typically a two-step process involving ethoxylation of Bisphenol A followed by esterification.[13]

-

Step 1: Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out in an autoclave reactor under controlled temperature and pressure. The degree of ethoxylation (the number of ethylene oxide units added to each phenolic group) can be controlled by the molar ratio of the reactants.

-

Step 2: Transesterification: The resulting ethoxylated Bisphenol A diol is then reacted with an alkyl (meth)acrylate, such as methyl methacrylate, via transesterification. This reaction is conducted in the presence of a suitable catalyst (e.g., potassium phosphate) and a stabilizer to prevent premature polymerization.[13] An entrainer is used to continuously remove the alcohol byproduct (e.g., methanol) via azeotropic distillation, driving the reaction to completion.

-

Purification: The final product is purified to remove catalysts, unreacted starting materials, and byproducts.

Determination of Water Sorption and Solubility (ISO 4049)

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[14][15]

-

Specimen Preparation: Fabricate at least five disc-shaped specimens of the cured polymer material, typically 15 mm in diameter and 1 mm in thickness.

-

Initial Conditioning: Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C. After 24 hours, move them to a second desiccator at room temperature for 1 hour.

-

Constant Mass (m1): Weigh each specimen to an accuracy of 0.1 mg. Repeat the desiccation cycle until a constant mass (m₁) is achieved (i.e., mass change of ≤ 0.2 mg in any 24-hour period).

-

Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period, typically 7 days. Ensure specimens are separated and fully submerged.

-

Saturated Mass (m2): After the immersion period, remove the specimens, blot them dry with absorbent paper to remove surface water, and weigh them within 1 minute of removal to obtain the saturated mass (m₂).

-

Final Conditioning: Recondition the specimens in the desiccator as described in step 2 until a constant mass (m₃) is again achieved.

-

Calculation:

-

Calculate the volume (V) of each specimen in mm³.

-

Water Sorption (Wsp) in µg/mm³ = (m₂ - m₃) / V

-

Water Solubility (Wsl) in µg/mm³ = (m₁ - m₃) / V

-

Measurement of Degree of Conversion (FTIR Spectroscopy)

The degree of conversion (DC) is determined by measuring the change in the concentration of aliphatic C=C double bonds before and after polymerization.[5]

-

Uncured Spectrum: Record the Fourier Transform Infrared (FTIR) spectrum of the uncured monomer mixture. This is typically done by placing a small amount of the liquid resin between two potassium bromide (KBr) pellets.

-

Identify Peaks: Identify the absorbance peak for the aliphatic C=C stretching vibration (at ~1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration (at ~1608 cm⁻¹).

-

Curing: Prepare a standardized specimen of the resin and cure it using a light-curing unit for a specified time and intensity.

-

Cured Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.

-

Calculation: Calculate the ratio of the aliphatic to the aromatic peak heights (or areas) for both the uncured (A_aliphatic / A_aromatic)_uncured and cured (A_aliphatic / A_aromatic)_cured samples.

-

Degree of Conversion (%):

-

DC (%) = [1 - ( (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured ) ] x 100

-

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.[16][17][18]

-

Cell Culture: Seed human gingival fibroblasts (or another relevant cell line) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Eluate Preparation: Prepare extracts of the cured polymer material by incubating standardized specimens in a cell culture medium (e.g., at a ratio of 0.2 g/mL) for a defined period (e.g., 24 or 72 hours) at 37°C.[17] Filter the resulting eluate to ensure sterility.

-

Cell Exposure: Remove the old medium from the cells and replace it with the prepared material extracts (eluate). Include a negative control (fresh medium) and a positive control (a known cytotoxic substance). Incubate for 24-48 hours.

-

MTT Addition: Remove the extracts and add MTT solution (typically 50 µL of a 5 mg/mL solution) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) (typically 100 µL), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the negative control group. A statistically significant reduction in viability compared to the negative control indicates a cytotoxic effect.

Conclusion

Ethoxylation represents a pivotal chemical modification of Bisphenol A dimethacrylate, directly addressing the monomer's most significant limitations. By eliminating hydroxyl-induced hydrogen bonding, ethoxylation yields a low-viscosity, hydrophobic monomer (Bis-EMA) that outperforms its predecessor, Bis-GMA. The resulting improvements—higher degree of conversion, lower polymerization shrinkage, and reduced water sorption—lead to the creation of more durable, stable, and biocompatible polymers. For researchers and developers in the biomedical and pharmaceutical fields, leveraging ethoxylated Bisphenol A dimethacrylate provides a pathway to formulating next-generation materials with enhanced performance and safety profiles.

References

- 1. Cytotoxicity evaluation of dental resin composites and their flowable derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The toxicity of Bis-GMA, a basic monomer of the dental composite’s organic matrix – a narrative review | Rogocka | Pomeranian Journal of Life Sciences [ojs.pum.edu.pl]

- 11. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ojs.pum.edu.pl [ojs.pum.edu.pl]

- 13. EP3262129B1 - Method for producing isosorbide ethoxylate dimethacrylate - Google Patents [patents.google.com]

- 14. nva.sikt.no [nva.sikt.no]

- 15. nva.sikt.no [nva.sikt.no]

- 16. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

In-Depth Technical Guide: Biodegradability and Environmental Fate of Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a monomer frequently utilized in the production of polymers, notably in dental restorative materials. An understanding of its biodegradability and environmental fate is crucial for assessing its ecological impact. This technical guide synthesizes available data on the biodegradability, potential for bioaccumulation, and degradation pathways of Bis-EMA.

Current data from manufacturer safety sheets classify Bis-EMA as "inherently biodegradable," with specific, shorter-chain ethoxylated versions considered "readily biodegradable." This suggests that while the compound has the potential to be broken down by microorganisms, the rate and extent can vary. A critical aspect of its environmental fate is the potential for degradation into Bisphenol A (BPA), a compound with known endocrine-disrupting properties. Studies have confirmed this transformation, particularly in biological matrices, albeit at low conversion rates.

This guide provides a comprehensive overview of the available quantitative data, details the experimental protocols for assessing biodegradability, and illustrates the key degradation pathways.

Data Presentation: Physicochemical Properties and Biodegradability

A summary of the key physicochemical properties and available biodegradability data for this compound is presented below. It is important to note that Bis-EMA is often a complex mixture (UVCB - substance of Unknown or Variable composition, Complex reaction products or Biological materials) with varying lengths of ethoxylation, which can influence its properties and environmental behavior.

| Property | Value | Source |

| CAS Number | 41637-38-1 | [1] |

| Molecular Formula | (C₂H₄O)n(C₂H₄O)nC₂₃H₂₄O₄ | [1] |

| Water Solubility | 1.89 mg/L at 20°C | [1] |

| Octanol-Water Partition Coefficient (Log Kow) | 5.30 - 5.62 | [1] |

| Vapor Pressure | 0.000000117 Pa at 20°C | [1] |

| Ready Biodegradability (OECD 301F) | 64% to 81% (Substance identified as "Bis")* | [2] |

| Inherent Biodegradability | Inherently biodegradable | [1] |

| Ready Biodegradability (2-mole ethoxylate) | Readily biodegradable | [3] |

| Degradation to BPA (in vitro, saliva/bacteria) | 0.0003% - 0.0025% conversion rate | [4] |

*It is highly probable that "Bis" in the cited study refers to a Bisphenol compound, and the results are presented here as the most relevant available quantitative data for a ready biodegradability test.

Environmental Fate of Bis-EMA

The environmental fate of Bis-EMA is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and photodegradation.

Biodegradability

Based on available safety data, Bis-EMA is classified as "inherently biodegradable"[1]. This classification, typically derived from studies following OECD 302 guidelines, indicates that the substance has the potential for biodegradation, although it may require a period of adaptation for the microbial communities. A specific variant, the 2-mole ethoxylated Bisphenol A dimethacrylate, is reported to be "readily biodegradable"[3]. This suggests that the degree of ethoxylation plays a significant role in the rate and extent of biodegradation.

One study investigating the ready biodegradability of poorly water-soluble substances using the OECD 301F method reported a biodegradation of 64% for a substance abbreviated as "Bis" in a conventional test, which increased to 76-81% with the addition of silica (B1680970) gel to improve bioavailability[2]. While not definitively identified as Bis-EMA, these results for a related compound suggest that under favorable conditions, significant mineralization can occur.

Degradation in Biological Systems and Formation of Bisphenol A

A significant concern regarding the environmental fate of Bis-EMA is its potential to degrade into Bisphenol A (BPA), a known endocrine disruptor. This degradation has been observed in studies simulating the oral environment. When exposed to human saliva or the bacterium Streptococcus mutans, Bis-EMA has been shown to degrade, releasing BPA[4]. However, the conversion rate is reported to be very low, in the range of 0.0003% to 0.0025%[4]. This hydrolytic degradation is a critical pathway to consider when assessing the long-term environmental and health impacts of Bis-EMA-containing products.

The likely mechanism for this degradation is the enzymatic hydrolysis of the ester linkages in the Bis-EMA molecule.

Figure 1: Simplified pathway of Bis-EMA degradation to BPA.

Abiotic Degradation

Hydrolysis: While enzymatic hydrolysis is a confirmed degradation pathway, abiotic hydrolysis of the ester linkages in Bis-EMA can also occur, particularly under acidic or alkaline conditions. However, specific kinetic data for the abiotic hydrolysis of Bis-EMA in different environmental compartments are currently lacking in the scientific literature.

Photodegradation: There is limited direct information on the photodegradation of Bis-EMA. However, the core Bisphenol A structure is known to undergo photodegradation in the presence of UV light[5]. It is plausible that Bis-EMA may also be susceptible to photodegradation, although the ethoxylate and methacrylate (B99206) groups may influence the reaction rates and products.

Bioaccumulation

Manufacturer safety data sheets state that Bis-EMA is not expected to bioaccumulate in aquatic organisms[6]. The octanol-water partition coefficient (Log Kow) for Bis-EMA is in the range of 5.30 to 5.62, which suggests a potential for bioaccumulation[1]. However, a high Log Kow does not always translate to a high bioconcentration factor (BCF), as factors like molecular size and metabolism can limit uptake and accumulation in organisms. To date, no experimental BCF data for Bis-EMA have been found in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for the OECD tests relevant to the assessment of Bis-EMA's biodegradability.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This method is used to determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation.

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with activated sludge from a sewage treatment plant.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) and aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of CO₂ is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Duration: The test is typically run for 28 days.

-

Pass Criteria: A substance is considered "readily biodegradable" if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window.

Figure 2: Workflow for the OECD 301B test.

OECD 301F: Ready Biodegradability – Manometric Respirometry Test

This test determines ready biodegradability by measuring oxygen consumption.

-

Test System: A known volume of mineral medium containing the test substance is inoculated with activated sludge in a sealed vessel.

-

Incubation: The vessels are incubated at a constant temperature with continuous stirring.

-

Oxygen Measurement: The consumption of oxygen is measured over time using a manometric device that detects pressure changes in the headspace of the vessel.

-

Duration: The test is conducted for 28 days.

-

Pass Criteria: A substance is classified as "readily biodegradable" if the biological oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window.

OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test

This test is designed to assess inherent biodegradability and uses a higher concentration of microorganisms and test substance than the ready biodegradability tests.

-

Test System: The test substance is added to a mineral medium along with a relatively high concentration of activated sludge.

-

Incubation: The mixture is aerated and agitated for up to 28 days.

-

Measurement: The removal of the test substance is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.

-

Pass Criteria: A substance is considered "inherently biodegradable" if there is greater than 20% degradation (primary biodegradation) or greater than 70% degradation (ultimate biodegradation) within 28 days.

Conclusions and Future Research Directions

The available evidence suggests that this compound is, at a minimum, inherently biodegradable, with certain forms exhibiting ready biodegradability. A key degradation pathway involves the hydrolysis of its ester bonds, which can lead to the formation of Bisphenol A, although at low levels.

To provide a more complete and quantitative assessment of the environmental risk posed by Bis-EMA, further research is warranted in the following areas:

-

Standardized Biodegradability Testing: Publication of peer-reviewed studies using OECD 301 and 302 guidelines with a clear identification of the Bis-EMA substance (including the degree of ethoxylation) is needed to confirm the "readily" and "inherently" biodegradable classifications with quantitative data.

-

Environmental Compartment Studies: Investigations into the biodegradation rates of Bis-EMA in soil and sediment under various conditions (e.g., aerobic, anaerobic) are necessary to understand its persistence in these environments.

-

Photodegradation Studies: The susceptibility of Bis-EMA to direct and indirect photodegradation in aquatic environments should be quantified.

-

Bioaccumulation Studies: Experimental determination of the bioconcentration factor (BCF) in aquatic organisms is crucial to accurately assess the bioaccumulation potential suggested by its Log Kow value.

-

Identification of Degradation Products: A more comprehensive identification of the intermediate and final products of both biotic and abiotic degradation of Bis-EMA is needed to fully evaluate the environmental impact.

A more robust dataset in these areas will enable a more accurate and comprehensive environmental risk assessment for this compound.

References

- 1. arkema.com [arkema.com]

- 2. Bisphenol A—A Dangerous Pollutant Distorting the Biological Properties of Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webdent.hu [webdent.hu]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a key monomer frequently utilized in the formulation of dental restorative materials, adhesives, and other polymer-based biomaterials. Its popularity stems from its advantageous properties, including high reactivity, good mechanical strength, and a rigid molecular structure. A thorough understanding of the thermal stability and degradation profile of Bis-EMA is paramount for predicting its performance, ensuring its safety in biomedical applications, and optimizing manufacturing and sterilization processes. This in-depth technical guide provides a comprehensive overview of the thermal behavior of Bis-EMA, detailing its degradation pathways, key thermal parameters, and the analytical methodologies used for its characterization.

Thermal Stability of Bis-EMA

Bis-EMA is recognized for its notable thermal stability, which is largely attributed to the presence of rigid aromatic nuclei within its chemical structure.[1][2] This inherent stability allows it to form a robust and highly cross-linked polymer network upon polymerization. Generally, the thermal degradation of Bis-EMA is characterized by a single-step decomposition process, although some studies involving co-polymers or composite materials have suggested a more complex, multi-step degradation.[1][3]

Key Thermal Properties

The thermal behavior of Bis-EMA is defined by several key parameters, which are typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These parameters provide critical insights into the material's performance at elevated temperatures.

| Thermal Property | Description | Typical Value Range for Bis-EMA based materials |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 130 - 150 °C |

| Onset of Decomposition (T-onset) | The temperature at which significant thermal degradation and mass loss begin. | ~270 °C |

| Temperature at Maximum Degradation Rate (T-max) | The temperature at which the rate of mass loss is highest. | 350 - 450 °C |

| Final Decomposition Temperature (T-final) | The temperature at which the degradation process is largely complete. | ~500 °C |

Note: The specific values can vary depending on the degree of polymerization, the presence of co-monomers, fillers, and the experimental conditions (e.g., heating rate, atmosphere).

Thermal Degradation Profile

The thermal degradation of Bis-EMA involves the cleavage of its chemical bonds at elevated temperatures, leading to the formation of a variety of smaller, volatile molecules. The degradation process is primarily driven by the scission of the ester and ether linkages within the polymer network.

Proposed Degradation Pathways

The thermal decomposition of the Bis-EMA polymer network is hypothesized to proceed through the following key steps:

-

Ester Group Scission: The ester linkages are susceptible to thermal cleavage, which can lead to the formation of methacrylic acid and other methacrylate-related compounds.

-

Ether Linkage Cleavage: The ether bonds in the ethoxylated chains can also break, resulting in the formation of various aldehydes and alcohols.

-

Bisphenol A Core Degradation: At higher temperatures, the central bisphenol A moiety can degrade, leading to the formation of phenol (B47542) and related aromatic compounds. The release of bisphenol A (BPA) itself during thermal degradation is a possibility, although its presence in final products is often attributed to impurities from the monomer synthesis or hydrolytic degradation rather than purely thermal decomposition.[4]

The following diagram illustrates a simplified, proposed thermal degradation pathway for a segment of the polymerized Bis-EMA network.

Identified Degradation Products

-

Methacrylate-derived compounds: Methacrylic acid, methyl methacrylate.

-

Phenolic compounds: Bisphenol A, phenol, and various substituted phenols.

-

Products from ether linkage cleavage: Acetaldehyde, formaldehyde, and other short-chain aldehydes and alcohols.

-

Gaseous products: Carbon dioxide and water.

Experimental Protocols

The characterization of the thermal stability and degradation profile of Bis-EMA relies on a suite of analytical techniques. The following sections detail the generalized experimental protocols for the most critical of these methods.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset of degradation, the temperature of maximum degradation, and the final decomposition temperature.

Experimental Workflow:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is primarily used to determine the glass transition temperature (Tg) and to study curing (polymerization) behavior.

Experimental Workflow:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. A small sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

Conclusion

Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a thermally stable monomer that forms a robust polymer network suitable for a variety of demanding applications, particularly in the biomedical field. Its thermal degradation is a complex process that is influenced by its molecular structure and the conditions to which it is exposed. A comprehensive understanding of its thermal properties, as outlined in this guide, is essential for the development of safe and effective materials. The analytical techniques of TGA, DSC, and Py-GC/MS are indispensable tools for characterizing the thermal stability and degradation profile of Bis-EMA and other polymeric materials. Further research focusing on the detailed analysis of the thermal degradation products of pure Bis-EMA homopolymers will provide even greater insight into its behavior at elevated temperatures.

References

An In-depth Technical Guide to the Solubility of Bisphenol A Ethoxylate Dimethacrylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A ethoxylate dimethacrylate (BPA-EDMA), a common monomer in various industrial and biomedical applications, including dental resins and polymer synthesis. Understanding the solubility of this compound is critical for its effective formulation, processing, and application. This document summarizes available solubility data, presents a detailed experimental protocol for determining solubility, and provides a visual workflow to guide researchers.

Introduction to this compound and its Solubility

This compound is a monomer valued for its ability to form cross-linked polymer networks, offering enhanced mechanical strength and durability.[1] Its molecular structure, which includes a hydrophobic bisphenol A core and more hydrophilic ethoxylated chains, results in a nuanced solubility profile. The degree of ethoxylation is a critical factor influencing its solubility, with a higher number of ethylene (B1197577) oxide units generally increasing its compatibility with more polar solvents.[1]

While widely used, precise quantitative solubility data for BPA-EDMA in many common laboratory solvents is not extensively documented in publicly available literature. Most information is qualitative, describing it as soluble in organic solvents and poorly soluble in water. This guide collates the available information and provides a framework for its empirical determination.

Solubility Data

The following table summarizes the available solubility information for this compound in water and common laboratory solvents. It is important to note that much of the data is qualitative. The solubility can be significantly influenced by the specific molecular weight and degree of ethoxylation of the BPA-EDMA being used.

| Solvent | Formula | Type | Solubility of this compound | Citations |

| Water | H₂O | Protic | Insoluble / Slightly Soluble | [2][3] |

| Ethanol | C₂H₅OH | Protic | Soluble (used as an extraction and immersion solvent) | [4][5][6] |

| Methanol | CH₃OH | Protic | Soluble (used as an extraction solvent) | [4] |

| Acetone | C₃H₆O | Aprotic | Soluble | [7] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Soluble | [7] |

| General Organic Solvents | - | - | Miscible / Soluble | [2][3] |

Disclaimer: The term "soluble" is based on qualitative descriptions from the cited sources. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a laboratory setting. This method can be adapted to determine either qualitative solubility (i.e., soluble vs. insoluble at a given concentration) or quantitative solubility (e.g., in mg/mL or g/L).

3.1. Materials and Equipment

-

This compound (of known molecular weight/degree of ethoxylation)

-

Selected laboratory solvents (e.g., acetone, ethanol, methanol, THF, DMSO, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath sonicator

-

Temperature-controlled shaker or incubator

-

Pipettes

-

Optional: Centrifuge, Syringe filters (e.g., 0.22 µm), HPLC or UV-Vis spectrophotometer for quantitative analysis.

3.2. Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label vials clearly with the solvent and the intended concentration.

-

-

Gravimetric Method (for Quantitative Solubility):

-

Accurately weigh a specific amount of BPA-EDMA and add it to a vial.

-

Add a small, measured volume of the solvent to the vial.

-

Securely cap the vial.

-

-

Dissolution Process:

-

Gently mix the contents by inverting the vial.

-

For more vigorous mixing, use a vortex mixer for 1-2 minutes.

-

If the solute has not dissolved, place the vial on a magnetic stirrer or in a temperature-controlled shaker.

-

Water bath sonication can be used for short periods (e.g., 5 minutes) to aid dissolution.

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

-

-

Observation (Qualitative and Quantitative):

-

After the equilibration period, visually inspect the solution. A clear solution with no visible particles indicates that the BPA-EDMA is soluble at that concentration.

-

If particles are present, the solution is saturated.

-

For a quantitative measurement, if the solution is saturated, carefully separate the undissolved solid from the solution. This can be done by allowing the solid to settle and decanting the supernatant, or by centrifugation followed by careful removal of the supernatant.

-

Evaporate the solvent from a known volume of the supernatant and weigh the remaining residue to determine the concentration of dissolved BPA-EDMA.

-

-

Instrumental Analysis (Optional, for precise quantification):

-

If the solution is saturated, filter the supernatant through a syringe filter to remove any undissolved particles.

-

Analyze the concentration of BPA-EDMA in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, using a pre-established calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Conclusion

While precise, quantitative solubility data for this compound in a wide array of common laboratory solvents remains sparse in the literature, it is well-established that it is miscible with many organic solvents and has low solubility in water. For researchers and professionals in drug development and material science, the provided experimental protocol offers a reliable method for determining its solubility for specific applications. It is crucial to consider the degree of ethoxylation of the monomer, as this will significantly impact its solubility characteristics. The workflow diagram provides a clear visual guide for implementing the solubility determination process in a laboratory setting.

References

- 1. CAS 41637-38-1: Ethoxylated bisphenol A dimethacrylate [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 4. Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography | Pocket Dentistry [pocketdentistry.com]

- 5. Effect of Food Stimulated Liquids and Thermocycling on the Monomer Elution from a Nanofilled Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijoid.cl [ijoid.cl]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Bis-EMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a common monomer utilized in the formulation of dental composite resins and other polymeric biomaterials.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel. This technical guide provides an in-depth overview of the health and safety considerations for handling Bis-EMA in a research and development setting. It covers hazard identification, safe handling procedures, emergency protocols, and relevant toxicological data to empower researchers to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

Bis-EMA is recognized as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, as well as skin sensitization.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Statements for Bis-EMA:

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H413: May cause long lasting harmful effects to aquatic life.[4]

Signal Word: Warning[3]

Hazard Pictograms:

-

Irritant (Exclamation Mark)

-

Hazardous to the Aquatic Environment

Toxicological Data

Quantitative toxicological data for Bis-EMA is not extensively available in the public domain. However, data from closely related and frequently co-used dental monomers, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), can provide valuable insights into its potential biological effects. It is important to note that while these compounds are structurally related, their toxicological profiles may not be identical.

Cytotoxicity

In vitro studies have demonstrated that various monomers found in dental composite resins, including Bis-EMA, can exhibit cytotoxic effects.[1][5] The cytotoxicity of these monomers is often evaluated using cell viability assays, which measure the proportion of living cells after exposure to the substance. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.

Skin Sensitization

Bis-EMA is classified as a potential skin sensitizer (B1316253), meaning it can elicit an allergic contact dermatitis upon repeated or prolonged skin contact.[3] The Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application. The result is expressed as the EC3 value, which is the estimated concentration of the chemical that induces a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a more potent sensitizer.

A specific EC3 value for Bis-EMA was not identified in the conducted research. However, a study on the related monomer Bis-GMA determined its EC3 value to be 45%, classifying it as a weak contact sensitizer.[7]

Table 1: Summary of Toxicological Data for Bis-EMA and Related Compounds

| Toxicological Endpoint | Test Substance | Result | Classification | Citation(s) |

| Cytotoxicity | Bis-EMA | Cytotoxic effects observed in vitro. | Not Classified | [1][5] |

| Bis-GMA | Generally ranked as more cytotoxic than TEGDMA and HEMA. | Not Classified | [3][6] | |

| Skin Sensitization | Bis-EMA | May cause an allergic skin reaction. | Skin Sensitizer, Cat 1 | [3] |

| Bis-GMA | EC3 = 45% (in LLNA) | Weak Sensitizer | [7] |

Disclaimer: The EC3 value for Bis-GMA is provided as a reference for a structurally similar and co-used monomer. The skin sensitization potential of Bis-EMA should be handled with the assumption that it is a sensitizer as indicated by its GHS classification.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial to minimize the risk of exposure when handling Bis-EMA in a laboratory setting.

Engineering Controls

-

Ventilation: All work with Bis-EMA, especially when handling powders or creating aerosols, should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling Bis-EMA.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for any signs of degradation before use and changed frequently.[3]

-

Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from contamination.

-

-

Respiratory Protection: In situations where a fume hood is not available or when there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling Bis-EMA and before leaving the laboratory.

-

Do not eat, drink, or apply cosmetics in areas where Bis-EMA is handled or stored.

-

Remove any contaminated clothing immediately and wash it before reuse.

Storage and Waste Disposal

Storage

-

Store Bis-EMA in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Waste Disposal

-

All Bis-EMA waste, including contaminated consumables (e.g., gloves, paper towels), should be collected in a designated, labeled hazardous waste container.

-

Dispose of hazardous waste through your institution's environmental health and safety department in accordance with local, state, and federal regulations. Do not dispose of Bis-EMA down the drain.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Bis-EMA.

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

-

Exposure

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

Standardized in vitro and in vivo assays are used to evaluate the biocompatibility and potential toxicity of dental monomers like Bis-EMA.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. It is a common method for evaluating the cytotoxicity of materials.

Detailed Methodology:

-

Cell Culture: Human gingival fibroblasts (HGFs) or other relevant cell lines are cultured in a suitable medium until they reach a desired confluency.

-

Preparation of Extracts: A solidified sample of the Bis-EMA-containing material is prepared and incubated in a cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of components. Serial dilutions of the extract are then prepared.

-

Cell Exposure: The culture medium is removed from the cells and replaced with the prepared extracts of varying concentrations. Control groups are treated with fresh culture medium.

-

Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the extracts are removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the extract concentration.

Skin Sensitization Assay (Local Lymph Node Assay - LLNA)